molecular formula C21H42F6N2O4S2 B6310234 Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide CAS No. 1031250-01-7

Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310234
CAS No.: 1031250-01-7
M. Wt: 564.7 g/mol
InChI Key: UQDFUKFOMDIPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The anion in HTAB-TFSI is widely used in ionic liquids, as it is less toxic and more stable than more “traditional” counterions such as tetrafluoroborate . This anion is also of importance in lithium-ion and lithium metal batteries because of its high dissociation and conductivity . Therefore, the future directions of HTAB-TFSI could involve its use in next-generation low-power electronics and optoelectronic devices .

Mechanism of Action

Target of Action

. This suggests that the compound interacts with a wide range of targets depending on its application.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide. For instance, in the context of perovskite solar cells, alkylammonium bis(trifluoromethylsulfonyl)imide has been reported to act as a dopant and surface passivator, contributing to the efficiency and stability of the cells .

Chemical Reactions Analysis

Types of Reactions: Hexadecyltrimethylammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkylated products .

Scientific Research Applications

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;hexadecyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.C2F6NO4S2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-19H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFUKFOMDIPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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